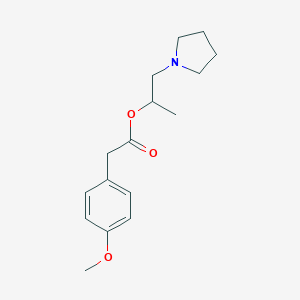![molecular formula C13H16Cl2N2O B294917 2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, commonly known as 2,4-DP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 2,4-DP is not fully understood. However, it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is a target for the development of new drugs. The inhibition of HDAC by 2,4-DP is believed to result in the activation of certain genes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,4-DP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain tumors. Additionally, it has been found to have anti-inflammatory properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-DP is its potency and selectivity. It has been found to have a high affinity for HDAC and to be selective for certain isoforms of the enzyme. This makes it a valuable tool for researchers studying the role of HDAC in various biological processes. However, one of the limitations of 2,4-DP is its toxicity. It has been found to be toxic to certain cell types and to have adverse effects on the liver and kidneys.
Zukünftige Richtungen
There are several future directions for the study of 2,4-DP. One area of research is the development of new derivatives of the compound with improved potency and selectivity. Additionally, there is a need for further research into the mechanism of action of 2,4-DP and its effects on various biological processes. Finally, there is a need for further studies to determine the safety and toxicity of 2,4-DP in vivo.
Conclusion:
2,4-DP is a valuable tool for researchers studying various biological processes. Its unique properties make it a promising lead compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 2,4-DP is a complex process that involves several steps. The most common method involves the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2,4-DP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have several unique properties that make it a valuable tool for researchers. One of the most significant applications of 2,4-DP is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C13H16Cl2N2O |
|---|---|
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) |
InChI-Schlüssel |
NOXWATAPBVSDKV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)

